2-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid
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Overview
Description
2-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid is a chemical compound with significant importance in various scientific fields It is characterized by the presence of two fluorine atoms and two carboxylic acid groups attached to a benzene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid groups facilitate binding to enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid
- 2-(3-Carboxy-5-fluorophenyl)phenol
Uniqueness
2-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid is unique due to its specific arrangement of fluorine and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
IUPAC Name |
2-(3-carboxy-5-fluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-9-1-2-11(14(19)20)12(6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAOFYKFRACTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)F)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690895 |
Source
|
Record name | 5,5'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-64-0 |
Source
|
Record name | 5,5'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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